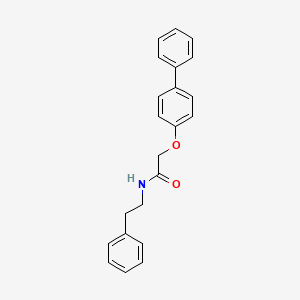

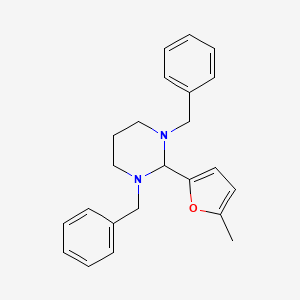

![molecular formula C22H26N4O B5555590 N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a class of chemicals known for their complex molecular structures which often possess significant pharmacological properties. These compounds are synthesized through intricate chemical reactions, utilizing specific functional groups to achieve the desired molecular architecture and biological activity.

Synthesis Analysis

The synthesis of complex molecules such as N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step chemical reactions. These processes may include the formation of key intermediates, such as pyridine and imidazole derivatives, through cyclocondensation, N-methylation, and the introduction of specific substituents to achieve the desired stereochemistry and molecular framework. For example, Wang et al. (2018) describe the synthesis of related compounds through a series of steps involving cyclocondensation and N-methylation, highlighting the complexity and precision required in synthesizing such molecules (Wang et al., 2018).

Scientific Research Applications

Optimization and Potency of Benzimidazole Carboxamide Inhibitors

A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed, showcasing excellent enzyme potency and cellular potency. These efforts led to the identification of a compound with notable potency against the PARP-1 enzyme and demonstrated in vivo efficacy in cancer models. This highlights the compound's potential in treating conditions through PARP inhibition and its excellent pharmacokinetic properties, such as oral bioavailability and tumor tissue distribution (Penning et al., 2010).

Synthesis and Applications in Medicinal Chemistry

The synthesis of pyrido[1,2-a]benzimidazoles involves direct copper-catalyzed amination, indicating their importance in medicinal chemistry due to their solubility and DNA intercalation properties. This method offers a good alternative for synthesizing pyrido[1,2-a]benzimidazoles with substituents in the benzene ring, providing a more efficient route to these medically relevant compounds (Masters et al., 2011).

Antiviral Activity and Stereospecific Synthesis

A series of imidazo[1,2-a]pyridines has been designed, prepared, and tested as antirhinovirus agents, showcasing the stereospecific synthesis's importance in developing potential therapeutics. The structural specificity and the synthesis method underline the critical role of precise molecular design in creating effective antiviral agents (Hamdouchi et al., 1999).

PET Imaging Agents in Neuroinflammation

The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates its potential as a PET imaging agent for imaging the IRAK4 enzyme in neuroinflammation. This underlines the compound's application in diagnostic imaging and its role in advancing neuroinflammatory disease research (Wang et al., 2018).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This opens up future directions for research in this field.

properties

IUPAC Name |

N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-16-13-26-15-18(8-9-21(26)23-16)22(27)24-20-10-11-25(2)14-19(20)12-17-6-4-3-5-7-17/h3-9,13,15,19-20H,10-12,14H2,1-2H3,(H,24,27)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOIPELOXHBPDT-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)NC3CCN(CC3CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N[C@@H]3CCN(C[C@@H]3CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

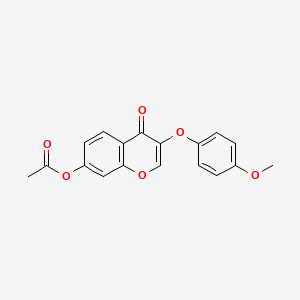

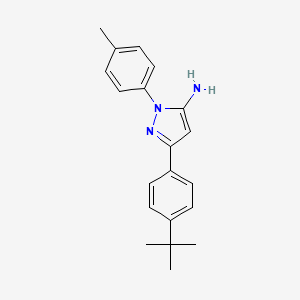

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

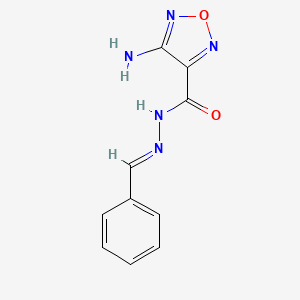

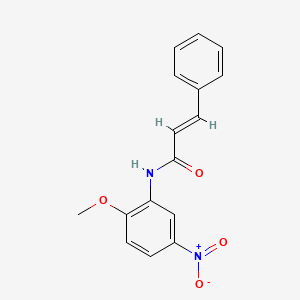

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

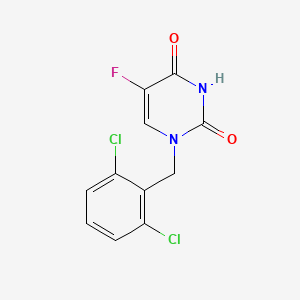

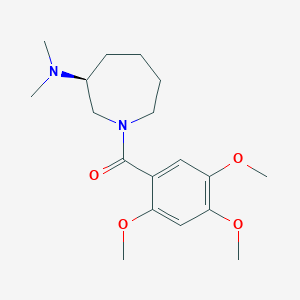

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)